Ethyl trans-4-phenyl-2-butenoate
Overview
Description
Ethyl trans-4-phenyl-2-butenoate is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a pale yellow oil that is used in various chemical syntheses and research applications. The compound is characterized by its trans configuration, which refers to the arrangement of substituents around the double bond in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trans-4-phenyl-2-butenoate can be synthesized through several methods. One common method involves the reaction of E-phenylethenylboronic acid with ethyl bromoacetate. The reaction is typically carried out in the presence of tris-(dibenzylideneacetone)dipalladium (0), N,N-diisopropyl-1,1-diphenylphosphanamine, water, and potassium carbonate in tetrahydrofuran at 65°C for 8 hours under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl trans-4-phenyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products:
Oxidation: Phenylbutenoic acid or phenylbutanone.
Reduction: Ethyl 4-phenylbutanoate.
Substitution: Various substituted phenylbutenoates depending on the nucleophile used.
Scientific Research Applications
Ethyl trans-4-phenyl-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl trans-4-phenyl-2-butenoate depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets through its functional groups. For example, in oxidation reactions, the double bond and phenyl group can participate in electron transfer processes, leading to the formation of oxidized products. The ester group can also undergo hydrolysis to form carboxylic acids and alcohols .
Comparison with Similar Compounds
Ethyl trans-4-phenyl-2-butenoate can be compared with other similar compounds such as:
Ethyl crotonate (Ethyl trans-2-butenoate): Similar in structure but lacks the phenyl group, making it less complex and less versatile in reactions.
Ethyl 4-bromocrotonate: Contains a bromine atom, which makes it more reactive in substitution reactions.
Ethyl 4,4,4-trifluorocrotonate: Contains fluorine atoms, which significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its phenyl group, which provides additional stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl (E)-4-phenylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBCBTUPJJIKA-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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